3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol
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Overview
Description
3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol is an organic compound that features a phenol group substituted with a dimethylaminomethyl group and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol typically involves the reaction of 2-(dimethylaminomethyl)phenol with an appropriate sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of nitrated or halogenated derivatives of the phenol group.
Scientific Research Applications
3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the dimethylaminomethyl group can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)methylphenol: Lacks the sulfinyl group, making it less versatile in redox reactions.
3-(Dimethylamino)phenol: Lacks both the sulfinyl and the specific substitution pattern, resulting in different chemical and biological properties.
Uniqueness
3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol is unique due to the presence of both the dimethylaminomethyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
128439-44-1 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-[2-[(dimethylamino)methyl]phenyl]sulfinylphenol |
InChI |
InChI=1S/C15H17NO2S/c1-16(2)11-12-6-3-4-9-15(12)19(18)14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
MWJJIXOSZBGGMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1S(=O)C2=CC=CC(=C2)O |
Origin of Product |
United States |
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